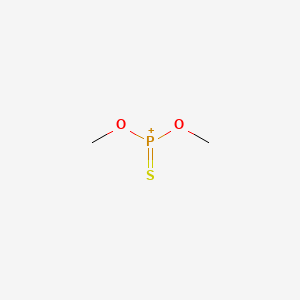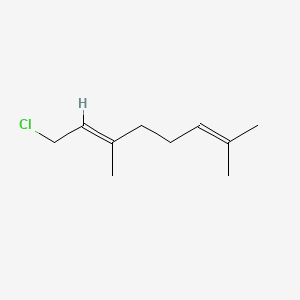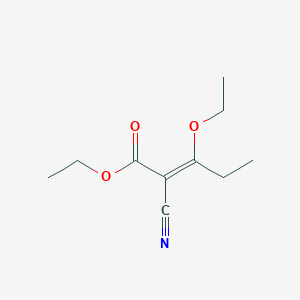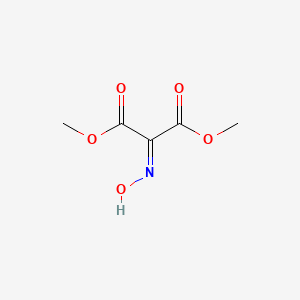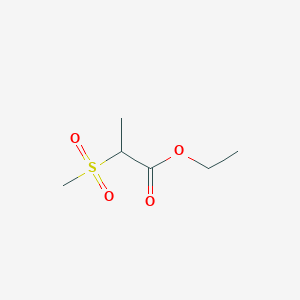
Ethyl 2-(methylsulfonyl)propanoate
Vue d'ensemble
Description
Ethyl 2-(methylsulfonyl)propanoate, also known as EMS, is an organic compound with a molecular formula of C4H8O3S. It is a colorless liquid with a sweet, fruity odor, and is used in a variety of applications, including as a solvent, an intermediate in organic synthesis, and as a flavoring agent. EMS is also used in laboratory experiments, where it can be used as a reagent or a catalyst.
Applications De Recherche Scientifique
Selective Hydrolysis of Methanesulfonate Esters
The study by Chan, Cox, and Sinclair (2008) investigates the hydrolysis of methanesulfonate esters, including compounds similar to Ethyl 2-(methylsulfonyl)propanoate. This research is significant for the selective removal of esters in pharmaceutical synthesis, demonstrating that pH manipulation can differentiate between ester types, aiding in purification processes (Chan, Cox, & Sinclair, 2008).Phosphorylating Agent in Chemical Synthesis
Beld et al. (1984) describe the application of the 2-(methylsulfonyl)ethyl group as a stable protecting group in phosphoric acid monoesters, making it a valuable agent in chemical synthesis. This work highlights the group's stability and functionality as a protecting group in various chemical contexts (Beld et al., 1984).Biocatalysis in Drug Metabolism
Zmijewski et al. (2006) discuss the application of biocatalysis in drug metabolism, specifically referencing a compound structurally related to this compound. Their research demonstrates the production of mammalian metabolites of a drug using microbial-based biocatalytic systems, emphasizing the role of such compounds in aiding the study of drug metabolism (Zmijewski et al., 2006).Antineoplastic Activity in Medicinal Chemistry
Shealy, Krauth, and Laster (1984) explore the antineoplastic activity of various methanesulfonate esters, similar to this compound, demonstrating their potential in treating leukemia. This research contributes to the understanding of the therapeutic potential of such compounds in oncology (Shealy, Krauth, & Laster, 1984).Synthesis of Novel AHAS Inhibitors
Research by Shang et al. (2011) on the synthesis of novel AHAS (acetohydroxyacid synthase) inhibitors involves compounds structurally related to this compound. This study contributes to the development of new herbicides and agricultural chemicals (Shang et al., 2011).- compounds and their interaction with metal ions like Copper(II) and Cobalt(II). This research provides insights into the potential use of these compounds in creating metal-organic frameworks or catalysts (Maksimov et al., 2020).
High-Performance Liquid Chromatography (HPLC) Applications
Davadra et al. (2011) focus on using reverse phase HPLC for separating stereo isomers of a compound structurally related to this compound. This study is significant in the field of analytical chemistry, particularly in the purification and analysis of complex organic compounds (Davadra et al., 2011).Synthesis of Biofuels
Metcalfe et al. (2007) explore the combustion chemistry of esters, including ethyl esters similar to this compound, in their study on biofuel production. This research enhances our understanding of how such compounds can be used as renewable energy sources (Metcalfe et al., 2007).
Safety and Hazards
Ethyl 2-(methylsulfonyl)propanoate is labeled with the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing its mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
ethyl 2-methylsulfonylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4S/c1-4-10-6(7)5(2)11(3,8)9/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYLGLYBQFEJAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441005 | |
| Record name | ETHYL 2-(METHYLSULFONYL)PROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73017-82-0 | |
| Record name | Propanoic acid, 2-(methylsulfonyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73017-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ETHYL 2-(METHYLSULFONYL)PROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



